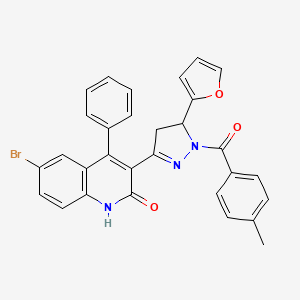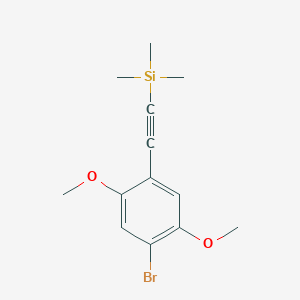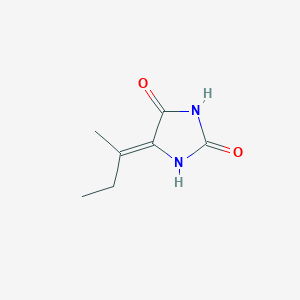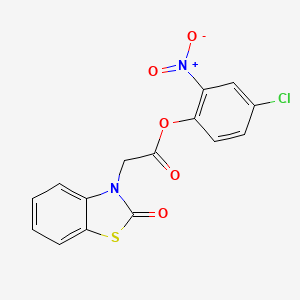![molecular formula C15H11NO5 B14116976 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone typically involves the condensation of benzo[d][1,3]dioxole derivatives with nitrophenyl ethanone precursors. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: This method involves the acylation of benzo[d][1,3]dioxole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to scale up the production process.
化学反応の分析
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate, sulfuric acid
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Major Products Formed:
Reduction: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-aminophenyl)ethanone
Oxidation: Benzo[d][1,3]dioxole-5,6-quinone derivatives
Substitution: Various substituted benzo[d][1,3]dioxole derivatives
科学的研究の応用
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzo[d][1,3]dioxole ring may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-phenylethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)ethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C15H11NO5 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11NO5/c17-13(7-10-1-4-12(5-2-10)16(18)19)11-3-6-14-15(8-11)21-9-20-14/h1-6,8H,7,9H2 |
InChIキー |
SIYSHNUTGKYGHH-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


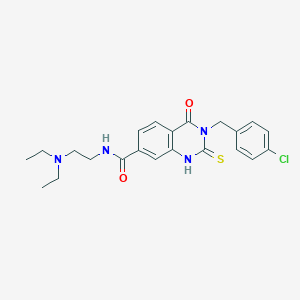
![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
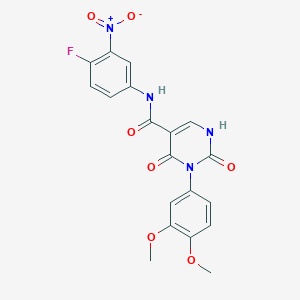
![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
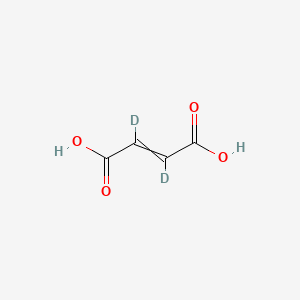
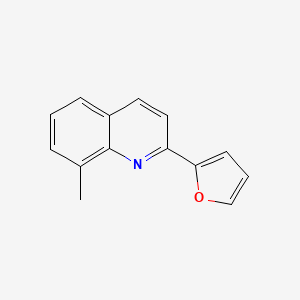
![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)
